Isooncodine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

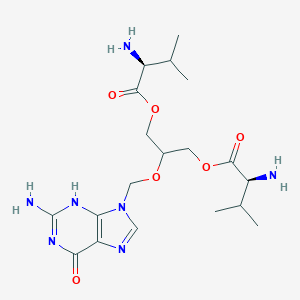

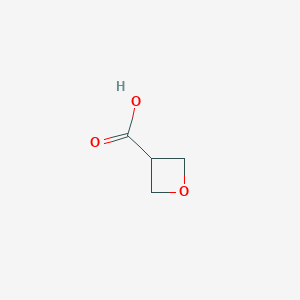

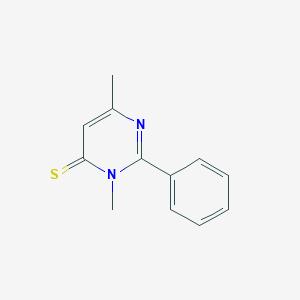

Isooncodine is a chemical compound that belongs to the family of opioids. It is a derivative of codeine, which is a natural alkaloid found in the opium poppy plant. Isooncodine is known for its analgesic properties, which make it useful in the treatment of pain.

Wissenschaftliche Forschungsanwendungen

Anion Receptors

Isoindoline has been utilized as a scaffold for constructing anion receptors. A study by Dydio, Zieliński, and Jurczak (2009) synthesized bishydrazide derivatives of isoindoline to investigate their anion-binding properties. These isoindoline-based ligands exhibited enhanced affinity towards halides compared to similar compounds and showed notable color changes in solution upon binding with highly basic anions (Dydio, Zieliński, & Jurczak, 2009).

Synthesis of Derivatives for Biological Testing

Research by Andrade-Jorge et al. (2017) focused on the green synthesis of isoindoline/isoindoline-1,3-dione derivatives. These derivatives, modeled from important biogenic amines, were evaluated in silico for their potential affinity with the human dopamine receptor D2 and tested in vivo in a Parkinsonism mouse model (Andrade-Jorge et al., 2017).

Immunomodulatory Drugs (IMIDs)

Frlan and Gobec (2017) evaluated new IMIDs (Immunomodulatory drugs) based on isoindolinone for the treatment of cancer and disorders associated with angiogenesis and inflammation. These compounds showed potent inhibition of TNF-α production and had antiproliferative activities against various cancer cell lines (Frlan & Gobec, 2017).

Catalysis for Isoindoline Synthesis

Zhou et al. (2013) described a palladium-catalyzed coupling reaction for the synthesis of isoindolines. This reaction allowed the formation of new bonds in a step-efficient manner, demonstrating the versatility of isoindoline in chemical synthesis (Zhou et al., 2013).

Antidepressant Activities

A study by Sun et al. (2022) synthesized isoindoline derivatives and evaluated their antidepressant activities. They found that these derivatives exhibited significant antidepressant activity, potentially mediated by elevated 5-HT levels in the brain (Sun et al., 2022).

Biological Activities and Therapeutic Potential

Upadhyay et al. (2020) reviewed 1-Isoindolinone natural products, highlighting their diverse biological activities and therapeutic potential for chronic diseases. The review provided insights into the chemotaxonomic analyses, cellular targets/pathways, and medicinal chemistry of these compounds (Upadhyay et al., 2020).

Ligands and Metal Complexes

Csonka, Speier, and Kaizer (2015) reviewed isoindoline-based ligands, discussing their structure, reactivity, and applications in various fields including transition metal complexes (Csonka, Speier, & Kaizer, 2015).

Eigenschaften

CAS-Nummer |

122890-43-1 |

|---|---|

Produktname |

Isooncodine |

Molekularformel |

C14H11NO3 |

Molekulargewicht |

241.24 g/mol |

IUPAC-Name |

7-hydroxy-8-methoxy-4-methylindeno[1,2-b]pyridin-5-one |

InChI |

InChI=1S/C14H11NO3/c1-7-3-4-15-13-8-6-11(18-2)10(16)5-9(8)14(17)12(7)13/h3-6,16H,1-2H3 |

InChI-Schlüssel |

SQANFQYDLCUUNK-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=C2C(=C3C=C(C(=O)C=C3C2=O)OC)NC=C1 |

SMILES |

CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)O)OC |

Kanonische SMILES |

CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)O)OC |

Synonyme |

isooncodine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

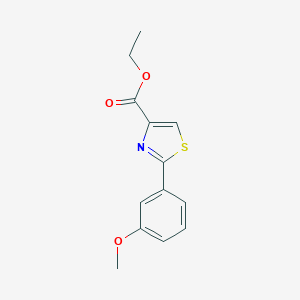

![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)

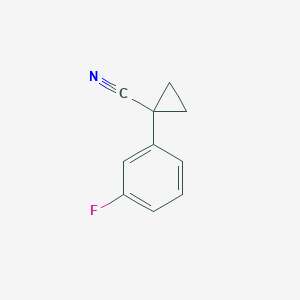

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)